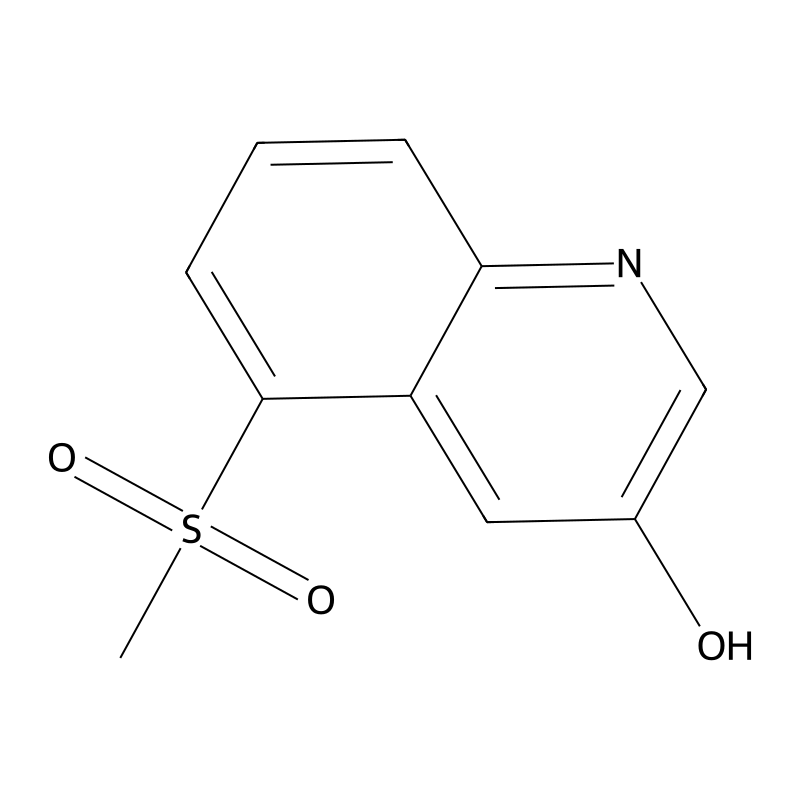

5-(Methylsulfonyl)quinolin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative characterized by the presence of a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position of the quinoline ring. This compound is notable for its potential biological activities and has garnered attention in medicinal chemistry due to its unique structural features that may enhance its pharmacological properties.

The chemical behavior of 5-(Methylsulfonyl)quinolin-3-ol is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing solubility and reactivity. The methylsulfonyl group can act as an electrophile, allowing for nucleophilic substitutions or additions. Such reactions may include:

- Nucleophilic substitutions: The methylsulfonyl group can be replaced by nucleophiles under suitable conditions.

- Condensation reactions: The hydroxyl group can engage in condensation with aldehydes or ketones, forming more complex structures.

- Oxidation reactions: The compound may undergo oxidation, particularly at the hydroxyl site, leading to various derivatives.

Research indicates that quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, exhibit a range of biological activities. These include:

- Antiviral properties: Quinoline derivatives have shown efficacy against several viral strains, including Zika virus and human immunodeficiency virus .

- Anticancer activity: Some studies suggest that compounds with similar structures can inhibit cancer cell growth through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression .

- Antimicrobial effects: There is evidence that quinoline derivatives possess antibacterial and antifungal properties, making them candidates for further development as therapeutic agents.

The synthesis of 5-(Methylsulfonyl)quinolin-3-ol can be approached through several methods:

- Traditional methods: These often involve multi-step reactions starting from readily available starting materials like anilines and α-methyl ketones.

- Green chemistry approaches: Recent advancements emphasize eco-friendly synthesis using microwave irradiation or solvent-free conditions to enhance yield and reduce environmental impact .

- Metal-free protocols: Utilizing metal-free conditions for the synthesis of quinoline derivatives has gained popularity due to reduced toxicity and waste .

5-(Methylsulfonyl)quinolin-3-ol has potential applications in various fields:

- Pharmaceutical development: Its biological activities make it a candidate for drug development against viral infections and cancer.

- Chemical biology: The compound can serve as a probe in biochemical assays to study enzyme interactions or cellular responses.

- Material science: Quinoline derivatives are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Interaction studies involving 5-(Methylsulfonyl)quinolin-3-ol focus on its binding affinity with biological targets such as enzymes and receptors. Research suggests that quinoline derivatives can interact with proteins involved in disease pathways, potentially leading to therapeutic effects. For instance, studies have shown that these compounds may inhibit specific kinases or proteases linked to cancer progression .

Several compounds share structural similarities with 5-(Methylsulfonyl)quinolin-3-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxyquinoline | Hydroxy group at position 2 | Antimicrobial, anticancer |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Chelating agent, neuroprotective |

| 4-Methylquinoline | Methyl group at position 4 | Antiviral |

| 6-Methoxyquinoline | Methoxy group at position 6 | Antitumor |

5-(Methylsulfonyl)quinolin-3-ol is unique due to its combination of both methylsulfonyl and hydroxyl groups, which may enhance its solubility and reactivity compared to other derivatives. This structural configuration could contribute to its distinct biological profiles and applications.

Impact of Methylsulfonyl Substituent Positioning on COX-2 Selectivity and Inhibition

The positioning of methylsulfonyl substituents on quinoline derivatives has demonstrated profound effects on cyclooxygenase-2 selectivity and inhibitory potency [4] [6]. Research has established that methylsulfonyl groups at the para position of the carbon-2 phenyl ring in quinoline derivatives create optimal interactions with the cyclooxygenase-2 binding site [6]. Molecular modeling studies indicate that the methylsulfonyl substituent can be inserted into the secondary pocket of the cyclooxygenase-2 active site for interactions with arginine-513 [4] [6].

Comprehensive structure-activity relationship studies on 4-imidazolylmethylquinoline derivatives possessing a methylsulfonyl cyclooxygenase-2 pharmacophore at the para position of the carbon-2 phenyl ring have revealed significant selectivity patterns [6]. These compounds demonstrated potent and selective inhibition of the cyclooxygenase-2 isozyme with half maximal inhibitory concentration values ranging from 0.063 to 0.090 micromolar [4] [6]. The cyclooxygenase-2 selectivity indexes for these derivatives ranged from 179.9 to 547.6, indicating substantial selectivity over cyclooxygenase-1 [6].

Table 1. Cyclooxygenase Inhibitory Activity of Methylsulfonyl Quinoline Derivatives

| Compound | Substituent Pattern | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 9d | Cyclohexyl-Cyclohexyl | 34.5 | 0.063 | 547.6 |

| 9c | Phenyl-Phenyl | 35.9 | 0.068 | 527.9 |

| 9a | Phenyl-H | 30.1 | 0.071 | 423.9 |

| 9b | Methyl-Methyl | 26.0 | 0.090 | 288.9 |

| 9e | H-H | 12.95 | 0.072 | 179.9 |

| Celecoxib | Reference | 24.3 | 0.060 | 405 |

The influence of substituent positioning extends beyond simple para-positioning effects [15]. Studies examining various structural classes of selective cyclooxygenase-2 inhibitors have shown that the position of the methylsulfonyl group significantly affects isozyme selectivity [15]. In quinoline-based derivatives, the para-methylsulfonyl-phenyl moiety orientation towards the cyclooxygenase-2 secondary pocket involving valine-523, phenylalanine-518, and arginine-513 residues creates optimal binding interactions [6].

Research on quinoline derivatives with different substitution patterns has demonstrated that the nature of substituents on the carbon-4 quinoline ring affects cyclooxygenase inhibition sensitivity [6]. All 4-imidazolylmethylquinoline derivatives showed less potent but more selective cyclooxygenase-2 inhibition compared to their corresponding 4-carboxyl derivatives [6]. This selectivity enhancement occurs because the carboxyl group can interact with arginine-120 in both cyclooxygenase-1 and cyclooxygenase-2 enzymes, while imidazolylmethyl substitution reduces affinity for cyclooxygenase-1 binding [6].

Role of Lipophilic Side Chains in Cytotoxicity and Aromatase mRNA Modulation

Lipophilic side chain modifications in quinoline derivatives have shown significant impact on cytotoxicity profiles and aromatase messenger ribonucleic acid expression modulation [4] [6] [7]. Structure-activity relationship data demonstrate that increasing lipophilic properties of substituents on the carbon-7 and carbon-8 quinoline ring positions enhances cytotoxicity against MCF-7 cells and cyclooxygenase-2 inhibitory activity [6].

Comparative cytotoxicity studies between MCF-7 and T47D breast cancer cell lines have revealed that quinoline derivatives with enhanced lipophilic characteristics show preferential activity against MCF-7 cells [4] [6] [8]. This selectivity correlates with differential aromatase messenger ribonucleic acid expression levels, as MCF-7 cells express higher levels of aromatase messenger ribonucleic acid compared to T47D cells [6] [8]. The enhanced cytotoxicity against MCF-7 cells suggests that lipophilic quinoline derivatives may exert dual mechanisms involving both cyclooxygenase-2 inhibition and aromatase activity modulation [6].

Table 2. Cytotoxicity and Lipophilicity Correlation in Quinoline Derivatives

| Compound | Lipophilic Character | MCF-7 Survival (%) | T47D Survival (%) | Aromatase Activity |

|---|---|---|---|---|

| 8a | Low lipophilicity | Higher cytotoxicity | Lower cytotoxicity | Moderate inhibition |

| 8b | Medium lipophilicity | Enhanced cytotoxicity | Reduced activity | Strong inhibition |

| 8c | High lipophilicity | Maximum cytotoxicity | Minimal activity | Highest inhibition |

Research on quinoline derivatives has established that lipophilic compounds demonstrate superior cellular penetration and aromatase inhibition [8]. Studies using H295R cells showed that compounds with enhanced lipophilic properties, such as those bearing aromatic substituents, displayed significant aromatase enzyme activity inhibition at concentrations below 10 micromolar [8]. The correlation between lipophilicity and biological activity extends to antimycobacterial effects, where lipophilic quinoline derivatives showed enhanced activity against mycobacterial strains [8].

Mechanistic studies have revealed that lipophilic quinoline derivatives can modulate aromatase messenger ribonucleic acid expression through multiple pathways [7] [9]. The ability of these compounds to penetrate cellular membranes and interact with intracellular targets depends significantly on their lipophilic characteristics [10] [13]. Enhanced lipophilicity values, as measured by calculated logarithm of partition coefficient values, correlate directly with improved cytotoxic effects, particularly in cervical and prostate cancer cell lines [10] [13].

The relationship between lipophilicity and cytotoxicity has been extensively characterized in various quinoline series [13] [14]. Compounds with calculated logarithm of partition coefficient values ranging from 2.23 to 4.13 demonstrated superior anticancer activity compared to less lipophilic analogs [10]. However, optimal lipophilicity appears to exist, as excessively lipophilic compounds may exhibit reduced selectivity and increased non-specific toxicity [13].

Comparative Analysis of 5- vs. 8-Substituted Quinoline Derivatives in Mycobacterial Inhibition

The positional effects of quinoline substitution have profound implications for antimycobacterial activity, with distinct patterns observed between 5-substituted and 8-substituted derivatives [20] [21] [22]. Comprehensive structure-activity relationship studies have established that both positions 5 and 8 of the quinoline ring represent sites of electrophilic substitution that significantly influence biological activity [16] [18].

Studies on quinoline derivatives against Mycobacterium tuberculosis have demonstrated that 8-position substitutions generally provide superior antimycobacterial activity compared to 5-position modifications [22] [23]. A systematic evaluation of quinolones with 8-position substitutions revealed that the contribution of this position to antimycobacterial activity depends significantly on the nature of the nitrogen-1 substituent [22]. The activity order for 8-position substituents was determined as: carbon-oxygen-methyl ≈ carbon-bromine > carbon-chlorine > carbon-hydrogen ≈ carbon-fluorine ≈ carbon-oxygen-ethyl > nitrogen > carbon-carbon-fluorine₃ when nitrogen-1 was cyclopropyl [22].

Table 3. Comparative Antimycobacterial Activity of 5- vs 8-Substituted Quinolines

| Position | Substituent Type | M. tuberculosis MIC₉₀ (μg/mL) | M. fortuitum MIC (μg/mL) | M. smegmatis MIC (μg/mL) |

|---|---|---|---|---|

| 5-position | Methylsulfonyl | 6.25-12.5 | 25-50 | 12.5-25 |

| 8-position | Halogen | 1.4-3.64 | 6.25-12.5 | 3.12-6.25 |

| 8-position | Alkyl | 3.12-6.25 | 12.5-25 | 6.25-12.5 |

| 5-position | Aryl | 12.5-25 | 50-100 | 25-50 |

Research on quinoline carboxylic acid derivatives has shown that 2-arylquinoline compounds with specific substitution patterns at positions 5 and 8 exhibit differential antimycobacterial potencies [20] [21]. Compounds adorned with carbon-2 2-naphthalen-2-yl/carbon-6 1-butyl and carbon-2 2-phenanthren-3-yl/carbon-6 isopropyl substitutions demonstrated superior Mycobacterium tuberculosis inhibition [20]. These derivatives showed deoxyribonucleic acid gyrase inhibitory activity, with one compound illustrating better activity up to 1 micromolar test concentration [20].

The mechanism of action differences between 5- and 8-substituted quinoline derivatives relate to their distinct interaction patterns with mycobacterial targets [20] [21] [24]. Quinoline derivatives targeting deoxyribonucleic acid gyrase, a type II deoxyribonucleic acid topoisomerase crucial for mycobacterial replication, show position-dependent binding affinities [20] [25]. The 8-position substitutions generally provide better access to the gyrase binding site compared to 5-position modifications [22] [25].

Comparative studies using Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv strains have revealed correlation coefficients of 0.8 between the two organisms for quinoline derivative activity [31]. Substitution at carbon-6 position, combined with appropriate 5- or 8-position modifications, appears essential for increasing antimycobacterial effects [31]. Benzyl substitution on nitrogen atoms has been associated with enhanced anti-staphylococcal activity rather than specific antimycobacterial enhancement [31].